N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Description
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19FN4O5S and its molecular weight is 422.43. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Organic Synthesis
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide and related compounds have been explored in the realm of organic synthesis, specifically in catalytic processes. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has shown efficacy as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process highlights excellent chemoselectivity between aryl iodides and aryl bromides, demonstrating the tolerance of a wide range of functional groups under the reaction conditions. Such catalytic capabilities facilitate the formation of diverse N-arylation products, emphasizing the chemical's utility in synthesizing complex organic molecules efficiently (Bhunia, De, & Ma, 2022).
Antibacterial Applications
The compound's derivatives have found applications in antibacterial research, showcasing promising activity against various Gram-positive bacteria. Specifically, studies on oxazolidinone derivatives like DA-7218 have revealed significant in vivo therapeutic effects against Nocardia brasiliensis in experimental models. This suggests potential for treating diseases such as actinomycetoma, underlining the compound's relevance in developing new antibacterial therapies (Espinoza-González et al., 2008).
Development of Synthetic Methodologies
Furthermore, the exploration of safer and more efficient synthetic methodologies for related sulfamides highlights the ongoing research into improving the safety and scalability of producing such compounds. Innovations in the synthesis of N-sulfamoyloxazolidinone derivatives offer a more convenient and less hazardous approach compared to traditional methods, potentially impacting the large-scale production and application of these compounds in various scientific and industrial contexts (Borghese et al., 2006).
Chemokine Receptor Antagonism
Research into the modification of oxazolidinone structures to improve pharmacological profiles, particularly as chemokine receptor antagonists, illustrates another dimension of the compound's applications. Such studies are directed towards the development of novel therapeutic agents for conditions like rheumatoid arthritis, showcasing the broader impact of this compound and its derivatives in medicinal chemistry and drug development (Latli et al., 2018).
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5S/c19-14-3-5-15(6-4-14)29(26,27)23-8-9-28-16(23)12-22-18(25)17(24)21-11-13-2-1-7-20-10-13/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEIWLQKWFJXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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